An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8: Core Chemical Properties and Methodologies
An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8: Core Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 4-Bromo-2,6-dimethylphenol-d8. This deuterated analogue of 4-Bromo-2,6-dimethylphenol is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analyses and for studying reaction mechanisms.
Core Chemical and Physical Properties
Quantitative data for 4-Bromo-2,6-dimethylphenol-d8 is not extensively reported in the literature. The properties of its non-deuterated counterpart, 4-Bromo-2,6-dimethylphenol, are provided below for reference and approximation. Isotopic labeling with deuterium (B1214612) typically has a minor effect on bulk physical properties such as melting and boiling points.
| Property | Value (4-Bromo-2,6-dimethylphenol-d8) | Value (4-Bromo-2,6-dimethylphenol) |
| Molecular Formula | C₈HD₈BrO[1] | C₈H₉BrO[2] |
| Molecular Weight | 209.11 g/mol | 201.06 g/mol [2] |
| Appearance | - | Cream or red to brown crystals or powder[3] |
| Melting Point | Not reported | 74-78 °C[3] |
| Boiling Point | Not reported | ~195.33 °C (estimate)[3] |
| Solubility | Not reported | Slightly soluble in water[3] |
| CAS Number | 51756-80-0[4] | 2374-05-2[2] |
| InChI | InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D[1] | InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3[2] |
Synthesis and Experimental Protocols
A plausible synthetic route to 4-Bromo-2,6-dimethylphenol-d8 involves a two-step process: the deuteration of 2,6-dimethylphenol (B121312) followed by regioselective bromination.
Step 1: Deuteration of 2,6-Dimethylphenol
This protocol is based on general methods for the deuteration of phenols.
Materials:
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2,6-Dimethylphenol
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Deuterium oxide (D₂O)
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Acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄) or a heterogeneous catalyst (e.g., Platinum on alumina)
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Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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In a round-bottom flask, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.
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Add a catalytic amount of a suitable acid catalyst.
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The mixture is heated to reflux and stirred for a prolonged period (e.g., 24-48 hours) to allow for hydrogen-deuterium exchange at the aromatic and methyl positions.
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The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.
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Upon completion, the reaction mixture is cooled to room temperature.
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The deuterated product is extracted with a suitable anhydrous organic solvent.
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The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2,6-dimethylphenol-d9.
Step 2: Bromination of 2,6-Dimethylphenol-d9
This protocol is adapted from general procedures for the regioselective bromination of phenols.
Materials:
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2,6-Dimethylphenol-d9 (from Step 1)
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N-Bromosuccinimide (NBS)
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Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
Procedure:
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Dissolve the 2,6-dimethylphenol-d9 in a suitable anhydrous solvent in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in the same solvent.
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Slowly add the NBS solution to the cooled solution of the deuterated phenol (B47542) via a dropping funnel over a period of 1-2 hours.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
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The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield 4-Bromo-2,6-dimethylphenol-d8.
Analytical Methodologies
The characterization and quantification of 4-Bromo-2,6-dimethylphenol-d8 typically involve standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and isotopic labeling pattern.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
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¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the methyl and aromatic protons that have been replaced by deuterium. The phenolic hydroxyl proton signal may also be absent if the sample is dissolved in a deuterated solvent with exchangeable deuterium.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for deuterated carbons may appear as multiplets due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the non-deuterated analogue.
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²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Data Acquisition (Electron Ionization - EI for GC-MS):
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The sample is introduced into the ion source.
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Ionization is typically achieved using a standard electron energy of 70 eV.
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The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
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The mass spectrum will show a molecular ion peak corresponding to the mass of 4-Bromo-2,6-dimethylphenol-d8, which will be 8 mass units higher than the non-deuterated compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed in the molecular ion cluster.
Potential Biological Significance
While no specific signaling pathways involving 4-Bromo-2,6-dimethylphenol-d8 have been documented, brominated phenols as a class have been reported to exhibit a range of biological activities. These activities are often attributed to their ability to act as antioxidants, antimicrobials, and enzyme inhibitors. The introduction of bromine atoms can enhance the lipophilicity and reactivity of phenolic compounds.
Research on various bromophenols has indicated potential interactions with cellular processes such as:
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Antioxidant Activity: Phenolic compounds can scavenge free radicals, potentially mitigating oxidative stress.
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Antimicrobial Effects: Brominated phenols have been shown to inhibit the growth of various bacteria and fungi.
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Enzyme Inhibition: Certain bromophenols have demonstrated inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes research.
The diagram below illustrates a generalized overview of the potential biological roles of brominated phenols. It is important to note that these are general activities for this class of compounds and have not been specifically demonstrated for 4-Bromo-2,6-dimethylphenol or its deuterated analogue.
